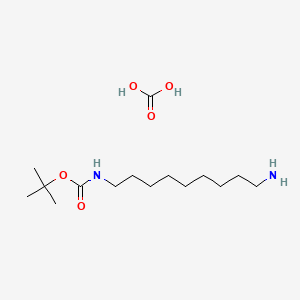
tert-Butyl (9-aminononyl)carbamate carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (9-aminononyl)carbamate carbonate is a chemical compound with the molecular formula C14H30N2O2. It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is often used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications .
Méthodes De Préparation
The synthesis of tert-Butyl (9-aminononyl)carbamate carbonate involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an alkoxide or an amine to form the carbamate . The compound can also be synthesized by reacting the amine group with carboxylic acids, activated NHS esters, or carbonyls (ketone, aldehyde) .
Analyse Des Réactions Chimiques
tert-Butyl (9-aminononyl)carbamate carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amine group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form various derivatives.
Deprotection: The Boc group can be deprotected under mild acidic conditions to form the free amine.
Applications De Recherche Scientifique
tert-Butyl (9-aminononyl)carbamate carbonate has several scientific research applications:
Chemistry: It is used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications.
Biology: The compound can be used in biological studies involving protein degradation and other cellular processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (9-aminononyl)carbamate carbonate involves its ability to react with various functional groups. The amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), allowing it to form different derivatives. The Boc group can be deprotected under mild acidic conditions to form the free amine, which can then participate in further reactions .
Comparaison Avec Des Composés Similaires
tert-Butyl (9-aminononyl)carbamate carbonate is unique due to its specific structure and reactivity. Similar compounds include:
tert-Butyl carbamate: This compound has a similar structure but lacks the long alkane chain.
tert-Butyl (9-aminononyl)carbamate: This compound is similar but does not have the carbonate group.
These similar compounds share some reactivity but differ in their specific applications and properties.
Propriétés
Formule moléculaire |
C15H32N2O5 |
|---|---|
Poids moléculaire |
320.42 g/mol |
Nom IUPAC |
tert-butyl N-(9-aminononyl)carbamate;carbonic acid |
InChI |
InChI=1S/C14H30N2O2.CH2O3/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15;2-1(3)4/h4-12,15H2,1-3H3,(H,16,17);(H2,2,3,4) |
Clé InChI |
ZRYFNFFPQQHPKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCCCCCCN.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



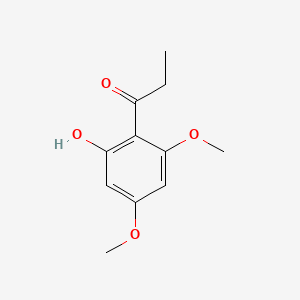
![(Z)-N'-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide](/img/structure/B13426060.png)
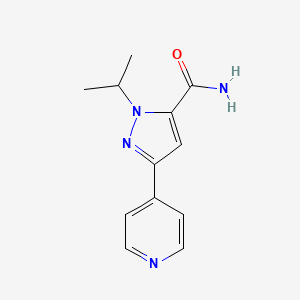
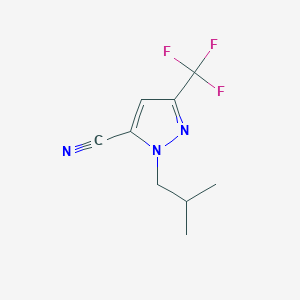
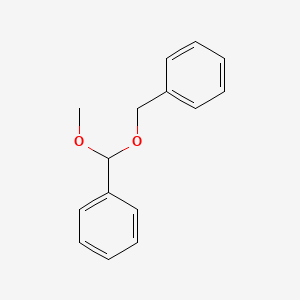
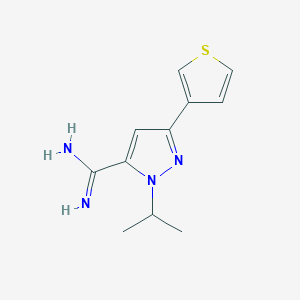
![(Z)-N'-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13426085.png)
![4-((3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid](/img/structure/B13426087.png)
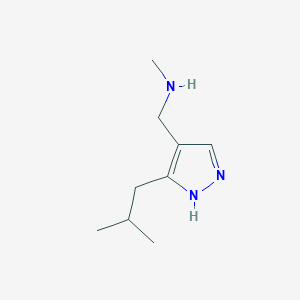

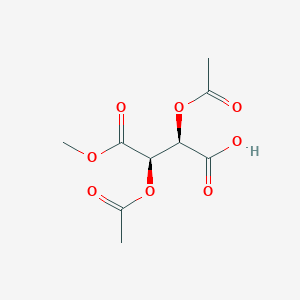
![4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid](/img/structure/B13426119.png)
![(Z)-N'-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide](/img/structure/B13426121.png)
